molecular formula C9H7F3OS B6305050 5-(Methylthio)-2-(trifluoromethyl)benzaldehyde CAS No. 1288998-96-8

5-(Methylthio)-2-(trifluoromethyl)benzaldehyde

Cat. No. B6305050
CAS RN: 1288998-96-8
M. Wt: 220.21 g/mol
InChI Key: BBNVATWBDVAXMG-UHFFFAOYSA-N
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Description

“5-(Methylthio)-2-(trifluoromethyl)benzaldehyde” is likely a chemical compound that contains a benzaldehyde group, a trifluoromethyl group, and a methylthio group. Benzaldehyde is a type of aromatic aldehyde with a formyl group directly attached to a phenyl group . A trifluoromethyl group is a functional group in organic chemistry that has three fluorine atoms attached to a methyl group . A methylthio group is a functional group composed of a sulfur atom bonded to a methyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl and methylthio groups onto a benzaldehyde molecule. Trifluoromethyl groups can be introduced using various methods, including the use of trifluoromethyl ketones . Methylthio groups can be introduced using nucleophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring with a formyl group (making it a benzaldehyde), a trifluoromethyl group, and a methylthio group attached. The exact structure would depend on the positions of these groups on the benzene ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of the functional groups present. Benzaldehydes are known to undergo a variety of reactions, including oxidation to benzoic acid and reduction to benzyl alcohol . Trifluoromethyl groups are generally considered to be quite stable .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the characteristics of its functional groups. For example, trifluoromethyl groups are known to be lipophilic and can increase the metabolic stability of compounds . The presence of a benzaldehyde group could potentially make the compound aromatic .

Scientific Research Applications

Synthesis of Arylacetic Esters

A study by Ogura et al. (1979) presents a method for synthesizing phenylacetic esters starting from benzaldehyde, using methyl (methylthio) methyl sulfoxide. This process could be relevant to the synthesis of derivatives of 5-(Methylthio)-2-(trifluoromethyl)benzaldehyde for various applications, including the production of (2-thienyl)acetic esters from corresponding aromatic aldehydes (Ogura, Itō, & Tsughihashi, 1979).

Synthesis of 2-(Alkylamino)-1-arylethanols

Moshkin and Sosnovskikh (2013) developed a simple two-step synthesis of 2-(alkylamino)-1-arylethanols, including racemic adrenaline, from aromatic aldehydes via 5-aryloxazolidines. This method demonstrates the versatility of aromatic aldehydes in synthesizing biologically active compounds, which could extend to derivatives of this compound (Moshkin & Sosnovskikh, 2013).

Synthesis of Tetrahydroisoquinolin-4-ols

Another study by Moshkin and Sosnovskikh (2013) describes a one-pot synthesis of tetrahydroisoquinolin-4-ols via a novel acid-catalyzed rearrangement of 5-aryloxazolidines. This research indicates the potential for creating complex heterocyclic structures from simpler benzaldehyde derivatives, which could be applicable to the synthesis of compounds related to this compound for pharmacological applications (Moshkin & Sosnovskikh, 2013).

Catalysis and Organic Synthesis

Research on the catalytic applications of benzaldehyde derivatives, such as those involving the asymmetric addition of dimethylzinc to benzaldehyde, highlights the importance of these compounds in organic synthesis. A study by Yamakawa and Noyori (1999) explores the mechanism of enantioselection in such reactions, providing a foundation for the synthesis of enantiomerically pure compounds. This research could inspire similar catalytic applications for this compound derivatives in the synthesis of chiral molecules (Yamakawa & Noyori, 1999).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a pharmaceutical, its mechanism of action would depend on how it interacts with biological systems .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical, further studies could be conducted to optimize its properties and evaluate its efficacy and safety .

properties

IUPAC Name

5-methylsulfanyl-2-(trifluoromethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3OS/c1-14-7-2-3-8(9(10,11)12)6(4-7)5-13/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNVATWBDVAXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=C(C=C1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801245603
Record name 5-(Methylthio)-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1288998-96-8
Record name 5-(Methylthio)-2-(trifluoromethyl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1288998-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Methylthio)-2-(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801245603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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